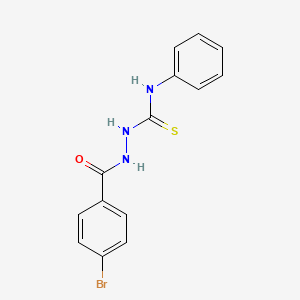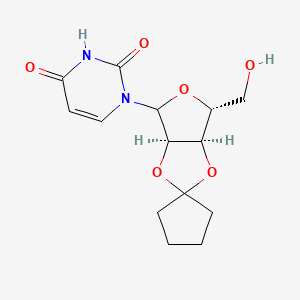
1-(2'-O,3'-O-Cyclopentyl-5'-hydroxy-ss-D-erythro-pentofuranosyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O,3’-O-Cyclopentylideneuridine is a modified nucleoside derived from uridine It features a cyclopentylidene group protecting the 2’- and 3’-hydroxyl groups of the ribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O,3’-O-Cyclopentylideneuridine typically involves the protection of the 2’- and 3’-hydroxyl groups of uridine. One common method is the reaction of uridine with cyclopentanone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclopentylidene acetal. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 2’-O,3’-O-Cyclopentylideneuridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2’-O,3’-O-Cyclopentylideneuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil base or the ribose moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uridine derivatives with oxidized functional groups, while reduction can yield deoxyuridine analogs.
Applications De Recherche Scientifique
2’-O,3’-O-Cyclopentylideneuridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Employed in studies of nucleic acid structure and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of modified nucleotides for biochemical assays.
Mécanisme D'action
The mechanism of action of 2’-O,3’-O-Cyclopentylideneuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The cyclopentylidene group protects the ribose hydroxyl groups, making the compound more resistant to enzymatic degradation. This stability allows it to be used in various biochemical applications, including as a substrate for polymerases and other enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-O-Isopropylideneuridine: Another protected uridine derivative with an isopropylidene group.
2’,3’-O-Benzylideneuridine: Features a benzylidene group protecting the ribose hydroxyl groups.
Uniqueness
2’-O,3’-O-Cyclopentylideneuridine is unique due to its cyclopentylidene protection, which provides distinct steric and electronic properties compared to other acetal-protected uridines. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable tool in research and industrial applications .
Propriétés
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclopentane]-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c17-7-8-10-11(22-14(21-10)4-1-2-5-14)12(20-8)16-6-3-9(18)15-13(16)19/h3,6,8,10-12,17H,1-2,4-5,7H2,(H,15,18,19)/t8-,10-,11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYECRWNHISPZRG-HJQYOEGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=CC(=O)NC4=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)
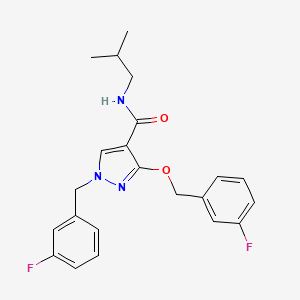
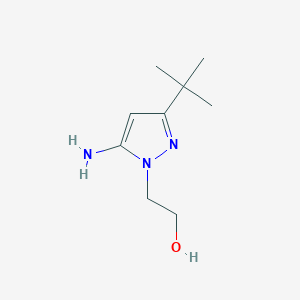
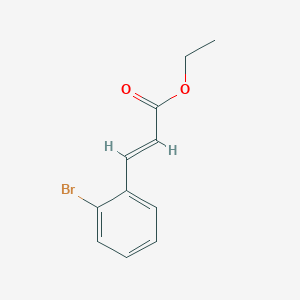
![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)
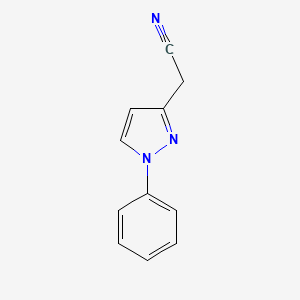
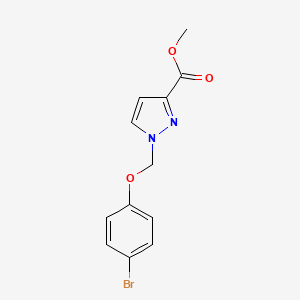
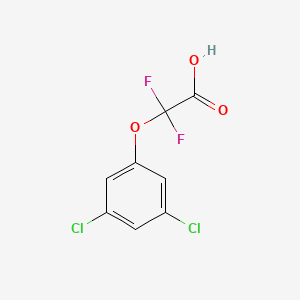
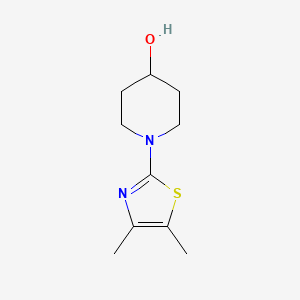
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)
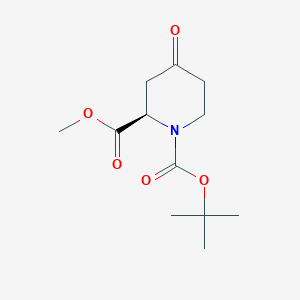
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)
![N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2764573.png)
